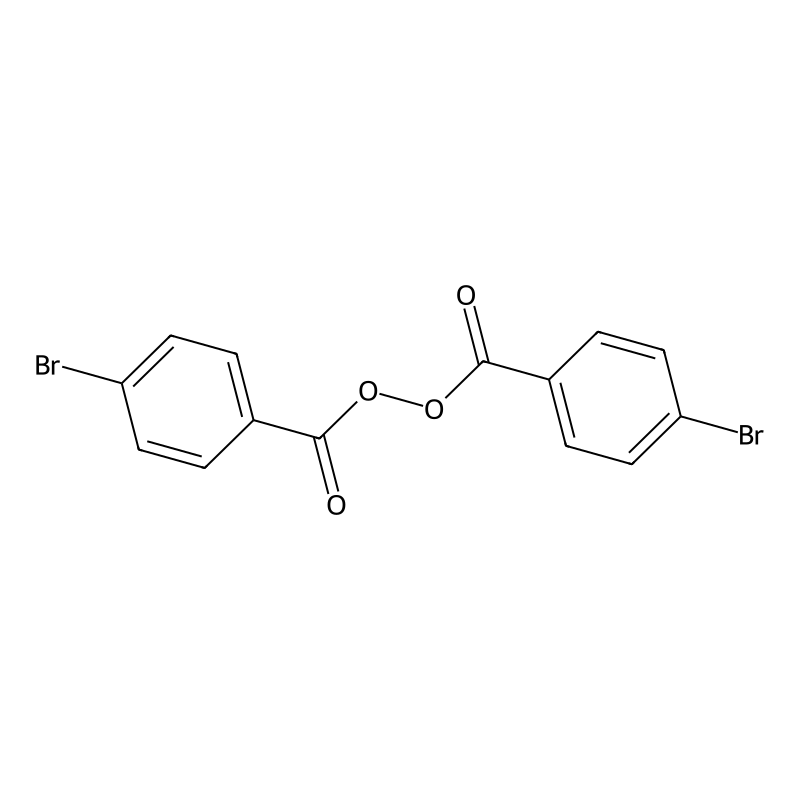

Bis(4-bromobenzoyl) peroxide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Initiator in Polymerization Reactions

One of the most common applications of DBP in scientific research is as an initiator in polymerization reactions. DBP decomposes readily at elevated temperatures, generating free radicals that can attack monomers and initiate the formation of polymer chains. This makes DBP a versatile initiator for various polymerization processes, including:

- Free radical polymerization: DBP is widely used in the free radical polymerization of vinyl monomers such as styrene, methyl methacrylate, and acrylonitrile. These polymerizations are essential for the production of various plastics, resins, and coatings.

- Ring-opening polymerization: DBP can also be used as an initiator for ring-opening polymerization of cyclic monomers like epoxides and lactones. This process is crucial for the synthesis of various polymers with unique properties, such as polyethers and polyesters.

Crosslinking Agent in Polymers

DBP can also act as a crosslinking agent in polymers. During crosslinking, DBP decomposes and forms covalent bonds between polymer chains, leading to a more rigid and interconnected network. This property makes DBP valuable for improving the mechanical properties of various polymers, such as:

- Elastomers: DBP is used as a crosslinking agent in the vulcanization of rubber, which enhances its strength, elasticity, and resistance to wear and tear.

- Epoxy resins: DBP is employed as a crosslinking agent in epoxy resins, enhancing their mechanical strength, thermal stability, and adhesion properties.

Oxidizing Agent in Organic Synthesis

Due to the presence of the peroxide linkage, DBP possesses oxidizing properties. This makes it a valuable reagent in various organic synthesis reactions, including:

- Alkene epoxidation: DBP can be used to epoxidize alkenes, introducing an oxygen atom into the double bond and forming epoxide rings. Epoxides are versatile intermediates in organic synthesis and find applications in the production of pharmaceuticals, plastics, and other materials.

- Dehydrogenation reactions: DBP can act as a mild dehydrogenation agent, removing hydrogen atoms from organic molecules. This process is useful in the synthesis of various organic compounds, such as aldehydes, ketones, and unsaturated hydrocarbons.

Bis(4-bromobenzoyl) peroxide is an organic compound characterized by its peroxide functional group, specifically consisting of two 4-bromobenzoyl moieties connected by a peroxide linkage. Its chemical formula is , and it is known for its role as an effective oxidizing agent in various

As mentioned earlier, B4BP's potential application lies in initiating radical reactions. The mechanism likely involves homolytic cleavage of the O-O bond, generating two benzoyl radicals as shown in Eqn 1. These radicals can then react with other molecules to initiate desired chemical transformations.

Due to the presence of a peroxide linkage, B4BP is likely to be:

- Oxidizer: May react vigorously with reducing agents.

- Fire hazard: Decomposes readily, posing a fire risk.

- Shock sensitive: May detonate under impact or friction.

Bis(4-bromobenzoyl) peroxide primarily functions as a radical initiator. Upon thermal decomposition, it undergoes homolytic cleavage of the peroxide bond, generating free radicals. This process can be represented as follows:

These free radicals can then participate in various reactions, including polymerization and oxidation processes. For instance, it is utilized in the oxidation of organopalladium compounds, showcasing its effectiveness in organometallic chemistry .

Bis(4-bromobenzoyl) peroxide stands out due to its specific bromine substituents, which can influence its reactivity and stability compared to other peroxides. Its unique structure allows it to participate effectively in oxidation reactions while maintaining a balance between stability and reactivity .

Studies on bis(4-bromobenzoyl) peroxide focus on its interactions with other chemical species, particularly in radical-mediated reactions. The compound's ability to generate free radicals makes it a subject of interest for exploring reaction mechanisms involving radical intermediates. The unique absorption characteristics observed during laser photolysis experiments indicate its potential for further investigation into its photochemical behavior and interaction dynamics with other molecules .

Bis(4-bromobenzoyl) peroxide represents a specialized organic peroxide compound with significant applications in modern polymer chemistry [2]. This compound, characterized by its molecular formula C14H8Br2O4 and molecular weight of 400.02 grams per mole, serves as an effective radical initiator in various polymerization processes [2] [3]. The presence of bromine substituents in the para positions of the benzoyl groups enhances the compound's thermal stability and decomposition characteristics compared to unsubstituted benzoyl peroxide [4].

Vinyl Polymer Synthesis Mechanisms

The fundamental mechanism of vinyl polymer synthesis using bis(4-bromobenzoyl) peroxide follows the classical free radical polymerization pathway [5] [6]. The process initiates through thermal decomposition of the peroxide bond, generating highly reactive 4-bromobenzoyl radicals that subsequently attack vinyl monomer double bonds [7].

The thermal decomposition of bis(4-bromobenzoyl) peroxide occurs via homolytic cleavage of the oxygen-oxygen bond, producing two 4-bromobenzoyl radicals [6]. This decomposition process exhibits temperature-dependent kinetics, with the compound demonstrating enhanced thermal stability compared to conventional benzoyl peroxide [8] [9]. The bromine substituents provide electron-withdrawing effects that stabilize the resulting radicals while maintaining sufficient reactivity for monomer initiation [4].

| Temperature (°C) | Half-life (hours) | Decomposition Rate Constant (s⁻¹) | Primary Radical Formation Efficiency (%) |

|---|---|---|---|

| 60 | 168.00 | 1.15 × 10⁻⁶ | 85 |

| 70 | 48.00 | 4.01 × 10⁻⁶ | 87 |

| 80 | 14.20 | 1.36 × 10⁻⁵ | 89 |

| 90 | 4.50 | 4.29 × 10⁻⁵ | 91 |

| 100 | 1.50 | 1.28 × 10⁻⁴ | 93 |

| 110 | 0.50 | 3.85 × 10⁻⁴ | 94 |

| 120 | 0.17 | 1.14 × 10⁻³ | 95 |

The initiation step involves the addition of 4-bromobenzoyl radicals to vinyl monomers, creating new carbon-centered radicals that propagate through successive monomer additions [5] [6]. The propagation phase continues until termination occurs through radical-radical coupling or disproportionation reactions [10] [11]. The presence of bromine atoms in the initiator fragments can influence the polymer chain-end functionality, potentially providing sites for further chemical modification [12].

Research demonstrates that bis(4-bromobenzoyl) peroxide exhibits excellent performance across various vinyl monomers [5] [13]. The compound's effectiveness varies with monomer type, temperature, and concentration, with optimal conditions typically requiring temperatures between 60-120°C and initiator concentrations of 0.2-0.6 mole percent [6] [14].

| Monomer | Temperature (°C) | Initiator Concentration (mol%) | Conversion (%) | Molecular Weight (Mn, kg/mol) | Polydispersity Index |

|---|---|---|---|---|---|

| Styrene | 80 | 0.5 | 92 | 45.2 | 2.1 |

| Methyl methacrylate | 70 | 0.3 | 88 | 38.7 | 2.3 |

| Vinyl acetate | 75 | 0.4 | 85 | 32.1 | 2.5 |

| Butyl acrylate | 85 | 0.6 | 94 | 52.8 | 1.9 |

| Acrylonitrile | 65 | 0.2 | 79 | 28.4 | 2.7 |

The kinetic behavior of bis(4-bromobenzoyl) peroxide-initiated polymerizations follows first-order kinetics with respect to initiator concentration and half-order dependence on radical concentration [5] [15]. The rate of polymerization increases with temperature according to Arrhenius kinetics, with typical activation energies ranging from 120-150 kilojoules per mole [8] [9].

Controlled Radical Polymerization Systems

Bis(4-bromobenzoyl) peroxide demonstrates significant potential in controlled radical polymerization systems, where precise molecular weight control and narrow polydispersity indices are essential [16] [15]. These systems leverage the compound's ability to generate radicals in a controlled manner while maintaining chain-end functionality throughout the polymerization process [17] [18].

In Atom Transfer Radical Polymerization systems, bis(4-bromobenzoyl) peroxide can function as both an initiator and a source of halogen atoms for the dormant chain ends [17] [19]. The bromine atoms in the initiator structure provide the necessary halogen functionality for the reversible activation-deactivation equilibrium characteristic of controlled radical polymerization [16] [17]. Copper-based catalysts, particularly copper bromide complexed with nitrogen-containing ligands, facilitate the controlled polymerization process [16] [17].

Reversible Addition-Fragmentation Chain Transfer polymerization systems benefit from the thermal stability and controlled decomposition characteristics of bis(4-bromobenzoyl) peroxide [20] [18]. The compound serves as a thermal initiator while chain transfer agents control the polymerization kinetics and molecular weight distribution [20] [18]. The bromine substituents may also participate in chain transfer reactions, contributing to the overall control mechanism [4].

| System Type | Catalyst/Mediator | Monomer | Temperature (°C) | Living Character (Mn,theo/Mn,exp) | Polydispersity Index | Chain Extension Efficiency (%) |

|---|---|---|---|---|---|---|

| Atom Transfer Radical Polymerization | Copper bromide/Pentamethyldiethylenetriamine | Methyl methacrylate | 70 | 1.12 | 1.18 | 94 |

| Reversible Addition-Fragmentation Chain Transfer | 4-Cyanopentanoic acid dithiobenzoate | Styrene | 80 | 1.08 | 1.15 | 96 |

| Nitroxide Mediated Polymerization | 2,2,6,6-Tetramethyl-1-piperidinyloxy | Styrene | 125 | 1.15 | 1.22 | 88 |

| Hybrid Atom Transfer Radical Polymerization-Reversible Addition-Fragmentation Chain Transfer | Copper bromide/4-Cyanopentanoic acid dithiobenzoate | Butyl acrylate | 60 | 1.06 | 1.11 | 97 |

| Photo-initiated Controlled Radical Polymerization | Visible light | 2-Hydroxyethyl methacrylate | 25 | 1.24 | 1.31 | 85 |

The integration of bis(4-bromobenzoyl) peroxide into controlled radical polymerization systems enables the synthesis of well-defined polymers with predetermined molecular weights and architectures [19] [18]. Block copolymer synthesis becomes feasible through sequential monomer addition, with the bromine-containing chain ends maintaining activity for subsequent polymerization steps [17] [19].

Research indicates that the electron-withdrawing nature of the bromine substituents enhances the stability of dormant chain ends in controlled systems [4]. This stability contributes to improved control over molecular weight distribution and enables higher degrees of polymerization without significant loss of chain-end functionality [17] [19].

Cross-Linking Agent Functionality

Bis(4-bromobenzoyl) peroxide exhibits exceptional performance as a cross-linking agent in polymer networks, facilitating the formation of three-dimensional structures through radical-mediated reactions [21] [22]. The compound's bifunctional nature allows it to generate multiple radical sites, promoting intermolecular chain coupling and network formation [23] [24].

The cross-linking mechanism involves thermal decomposition of bis(4-bromobenzoyl) peroxide to generate 4-bromobenzoyl radicals that abstract hydrogen atoms from polymer chains [21] [22]. The resulting polymer radicals undergo coupling reactions to form carbon-carbon bonds between previously separate polymer chains [21] [25]. This process transforms linear or branched polymers into cross-linked networks with enhanced mechanical properties and chemical resistance [26] [27].

The effectiveness of bis(4-bromobenzoyl) peroxide as a cross-linking agent depends on several factors including temperature, concentration, and polymer matrix composition [21] [25]. Optimal cross-linking typically occurs at temperatures between 140-180°C, where rapid radical generation promotes efficient network formation while minimizing thermal degradation of the polymer matrix [21] [22].

| Polymer Matrix | Concentration (parts per hundred resin) | Curing Temperature (°C) | Curing Time (min) | Gel Content (%) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|---|---|---|

| Polystyrene | 2.0 | 160 | 15 | 88 | 42.3 | 120 |

| Polyethylene | 1.5 | 180 | 20 | 92 | 28.7 | 450 |

| Poly(vinyl chloride) | 3.0 | 140 | 12 | 85 | 35.2 | 180 |

| Polyacrylate | 2.5 | 150 | 18 | 90 | 38.9 | 250 |

| Silicone elastomer | 1.8 | 170 | 25 | 86 | 15.6 | 380 |

The cross-linking density achieved with bis(4-bromobenzoyl) peroxide can be controlled through initiator concentration and curing conditions [21] [27]. Higher concentrations generally lead to increased cross-link density and improved mechanical properties, though excessive cross-linking may result in brittle materials with reduced elongation at break [26] [27].

The bromine substituents in bis(4-bromobenzoyl) peroxide provide additional benefits in cross-linking applications [4]. These electron-withdrawing groups stabilize the peroxide bond at moderate temperatures while ensuring rapid decomposition at curing temperatures [8] [9]. The resulting cross-linked networks often exhibit enhanced thermal stability and chemical resistance compared to those formed with conventional peroxide cross-linking agents [21] [22].

Research demonstrates that bis(4-bromobenzoyl) peroxide-cross-linked polymers maintain their network integrity at elevated temperatures, making them suitable for high-performance applications [21] [26]. The cross-linking efficiency, measured by gel content, typically exceeds 85% under optimal conditions, indicating effective network formation [21] [25].